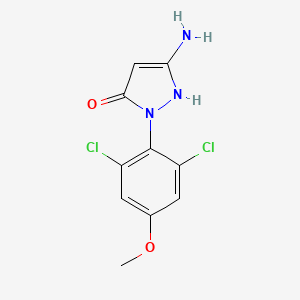
5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by the presence of an amino group, two chlorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to a pyrazolone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the phenyl ring: The phenyl ring with the desired substituents (2,6-dichloro and 4-methoxy) can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Amination: The amino group can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chlorine atoms or the pyrazolone ring, potentially leading to dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one depends on its specific application:
Pharmacological Effects: The compound may exert its effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or cell proliferation.
Material Properties: In material science, the compound’s electronic structure can influence its conductivity, luminescence, or other physical properties.
類似化合物との比較
Similar Compounds
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the dichloro and methoxy substituents, leading to different chemical and biological properties.
3-Amino-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one:
3-Amino-1-(2,6-dichlorophenyl)-1H-pyrazol-5(4H)-one: Contains the chlorine atoms but lacks the methoxy group, resulting in different pharmacological and material properties.
Uniqueness
The presence of both the 2,6-dichloro and 4-methoxy substituents on the phenyl ring, along with the amino group on the pyrazolone core, gives 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one unique chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C10H9Cl2N3O2 |
|---|---|
分子量 |
274.10 g/mol |
IUPAC名 |
5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-4,14H,13H2,1H3 |
InChIキー |
MSGLTFBOWJGLDD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)


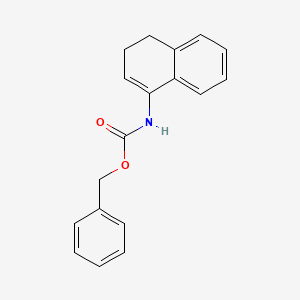
![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)
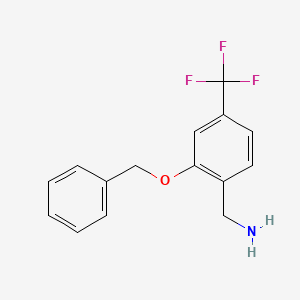
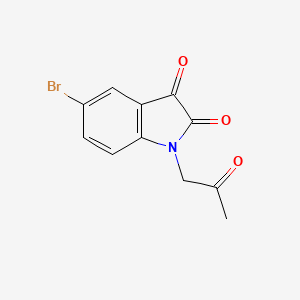
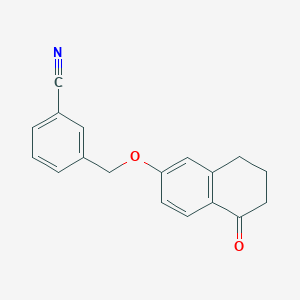
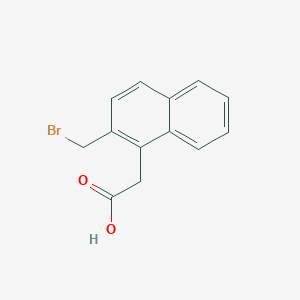
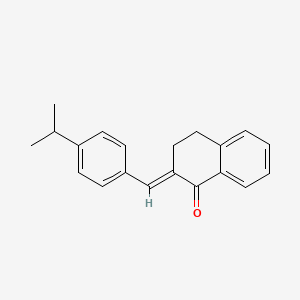



![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)
